1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one is a complex organic compound that features a unique structure combining azetidinone, piperidine, and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one typically involves multi-step organic reactionsSpecific reagents and catalysts, such as strong bases or metal catalysts, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Azetidinone Derivatives: Compounds with similar azetidinone structures may share some chemical properties and reactivity.
Piperidine Derivatives: These compounds often exhibit similar biological activities due to the presence of the piperidine ring.
Pyrrolidinone Derivatives: Similar compounds with pyrrolidinone moieties may have comparable applications in medicinal chemistry.
Uniqueness
1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one is unique due to its combination of three distinct structural motifs, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-[1-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-12(2)15(22-9-5-6-14(22)23)17(24)21-10-7-13(8-11-21)16-19(3,4)18(25)20-16/h12-13,15-16H,5-11H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYYSNXBNTJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)C2C(C(=O)N2)(C)C)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.